Cavinafungin A Cavinafungin A Cavinafungin A is an oligopeptide.
Cavinafungin A is a natural product found in Colispora cavincola with data available.
Brand Name: Vulcanchem
CAS No.:
VCID: VC17875419
InChI: InChI=1S/C42H73N5O9/c1-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-36(51)45-38(32(6)49)42(55)47-27-30(4)26-35(47)40(53)46-37(29(2)3)41(54)44-34(24-25-56-33(7)50)39(52)43-31(5)28-48/h15-16,28-32,34-35,37-38,49H,8-14,17-27H2,1-7H3,(H,43,52)(H,44,54)(H,45,51)(H,46,53)/b16-15-/t30-,31+,32-,34+,35+,37+,38+/m1/s1
SMILES:
Molecular Formula: C42H73N5O9
Molecular Weight: 792.1 g/mol

Cavinafungin A

CAS No.:

Cat. No.: VC17875419

Molecular Formula: C42H73N5O9

Molecular Weight: 792.1 g/mol

* For research use only. Not for human or veterinary use.

Cavinafungin A -

Specification

Molecular Formula C42H73N5O9
Molecular Weight 792.1 g/mol
IUPAC Name [(3S)-3-[[(2S)-2-[[(2S,4R)-1-[(2S,3R)-3-hydroxy-2-[[(Z)-octadec-9-enoyl]amino]butanoyl]-4-methylpyrrolidine-2-carbonyl]amino]-3-methylbutanoyl]amino]-4-oxo-4-[[(2S)-1-oxopropan-2-yl]amino]butyl] acetate
Standard InChI InChI=1S/C42H73N5O9/c1-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-36(51)45-38(32(6)49)42(55)47-27-30(4)26-35(47)40(53)46-37(29(2)3)41(54)44-34(24-25-56-33(7)50)39(52)43-31(5)28-48/h15-16,28-32,34-35,37-38,49H,8-14,17-27H2,1-7H3,(H,43,52)(H,44,54)(H,45,51)(H,46,53)/b16-15-/t30-,31+,32-,34+,35+,37+,38+/m1/s1
Standard InChI Key DBROSQBUZSJJTF-DXRGBPBVSA-N
Isomeric SMILES CCCCCCCC/C=C\CCCCCCCC(=O)N[C@@H]([C@@H](C)O)C(=O)N1C[C@@H](C[C@H]1C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CCOC(=O)C)C(=O)N[C@@H](C)C=O)C
Canonical SMILES CCCCCCCCC=CCCCCCCCC(=O)NC(C(C)O)C(=O)N1CC(CC1C(=O)NC(C(C)C)C(=O)NC(CCOC(=O)C)C(=O)NC(C)C=O)C

Introduction

Chemical Identity and Structural Characteristics

Molecular Composition

Cavinafungin A belongs to the lipopeptide class, characterized by a lipid-modified peptide backbone. Its molecular formula, C₄₂H₇₃N₅O₉, corresponds to a monoisotopic mass of 791.5408 Da . The structure integrates:

  • An N-terminal oleamide lipid tail (C₁₈:1 Δ⁹)

  • Three noncanonical amino acids: L-alaninal, L-homoserine, and (2S,4R)-4-methylproline

  • A C-terminal aldehyde group critical for biological activity .

Table 1: Molecular Properties of Cavinafungin A

PropertyValueSource
Molecular FormulaC₄₂H₇₃N₅O₉
Molecular Weight (Da)792.1
Accurate Mass (Da)791.5408
InChIKeyDBROSQBUZSJJTF-DXRGBPBVSA-N
SMILESCCCCCCCCC/C=C\CCCCCCCC(=O)N...

Stereochemical Features

X-ray crystallography and nuclear magnetic resonance (NMR) studies reveal absolute configurations at multiple chiral centers:

  • L-Alaninal: (S)-configuration at C2

  • (2S,4R)-4-methylproline: Methyl group in axial orientation on pyrrolidine ring

  • Oleamide tail: (Z)-configuration at Δ⁹ double bond .

Isolation and Biosynthetic Context

Natural Source and Discovery

Cavinafungin A was first isolated in 2015 from Colispora cavincola, a filamentous fungus collected during a bioactivity-guided screen for caspofungin potentiators . Though initially overshadowed by colisporifungin (the primary potentiator), its broad-spectrum antifungal profile prompted further characterization .

Biosynthetic Pathway

Genomic analysis of C. cavincola suggests Cavinafungin A derives from a nonribosomal peptide synthetase (NRPS) pathway:

  • Activation of amino acid substrates by adenylation domains

  • Thioesterification to carrier proteins

  • Sequential condensation by condensation domains

  • Tailoring modifications (e.g., aldehyde formation, lipid attachment) .

The oleamide moiety likely originates from oleic acid via amide bond formation with the N-terminal amino group .

Biological Activity and Mechanism of Action

Antifungal Properties

Cavinafungin A exhibits fungicidal activity against:

Table 2: Antifungal Activity Profile

OrganismMIC (µg/mL)Reference
Candida albicans0.4–1.6
Candida glabrata1.6–4
Aspergillus fumigatus8

Mechanistically, it inhibits fungal signal peptidase (SPase), preventing cleavage of secretory proteins essential for cell wall integrity .

Antiviral Activity

Cavinafungin A demonstrates exceptional potency against flaviviruses:

Table 3: Antiviral Efficacy

VirusIC₅₀ (nM)Selectivity Index
Dengue serotype 11>100
Dengue serotype 23>100
Zika15030

The aldehyde group covalently inhibits host SPase, blocking viral polyprotein processing in the endoplasmic reticulum . Reduction to cavinafungol (aldehyde → alcohol) abolishes activity, confirming the electrophilic aldehyde’s role .

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